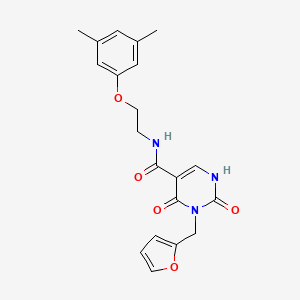![molecular formula C15H10ClF4NOS B2597888 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 303091-05-6](/img/structure/B2597888.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” is a chemical compound with the molecular formula C15H10ClF4NOS and a molecular weight of 363.76 . It is a versatile material used in diverse scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This indicates that the molecule contains an acetamide group (CC(=O)N) attached to a chloro-trifluoromethylphenyl group (c1ccc(cc1Cl)C(F)(F)F).
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown potential in antiviral research due to its structural similarity to other fluorinated aromatic compounds that have been effective against a variety of RNA and DNA viruses. The trifluoromethyl group, in particular, is known for its bioactivity and can be found in several FDA-approved drugs with antiviral properties .
Anti-Inflammatory Applications
The presence of the fluorophenyl group could indicate anti-inflammatory properties. Fluorinated compounds are often used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which suggests that this compound may also be useful in this area of research .
Anticancer Activity
Compounds containing both chloro and trifluoromethyl groups have been explored for their anticancer activities. They can act as inhibitors for certain pathways that are overactive in cancer cells, making them a valuable asset in the design of new chemotherapeutic agents .
Development of Diagnostic Agents
The unique structure of this compound, particularly its electron-withdrawing groups, makes it a candidate for the development of diagnostic agents. These groups can enhance the contrast in imaging techniques such as MRI or PET scans when used as part of a diagnostic dye .
Agricultural Chemical Research
Fluorinated aromatic compounds are often used in the synthesis of herbicides and pesticides. The specific structure of this compound suggests it could be synthesized into new formulations that target specific pests or weeds without affecting crops .
Material Science
The compound’s robust aromatic structure, combined with the presence of both chloro and trifluoromethyl groups, could be utilized in the development of advanced materials. These materials might exhibit unique properties such as resistance to heat or corrosion, making them suitable for specialized industrial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NOS/c16-12-6-1-9(15(18,19)20)7-13(12)21-14(22)8-23-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHQSYQXJWQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

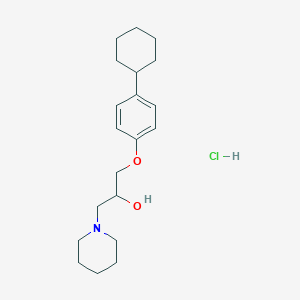
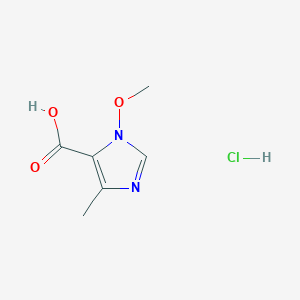
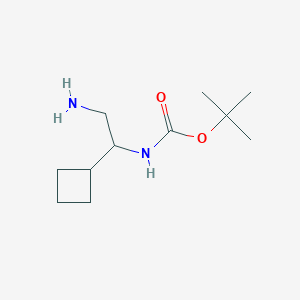

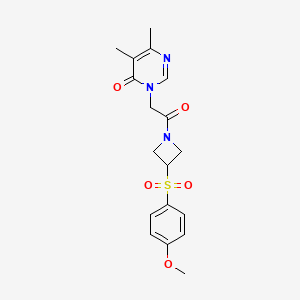
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
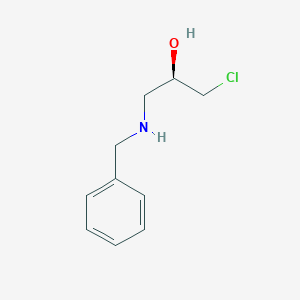
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
